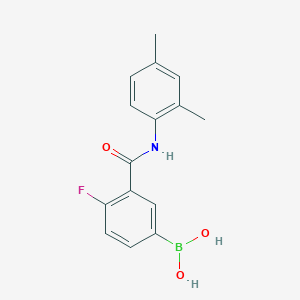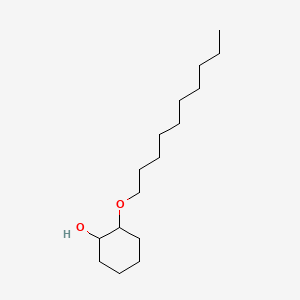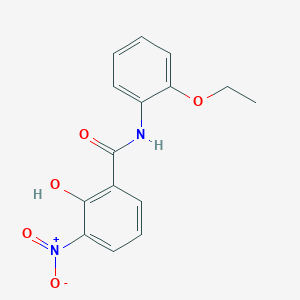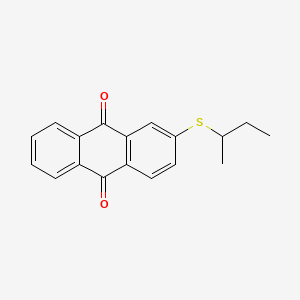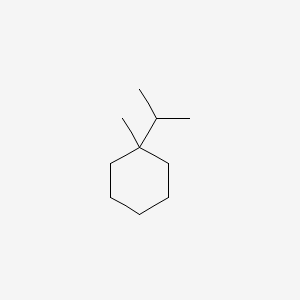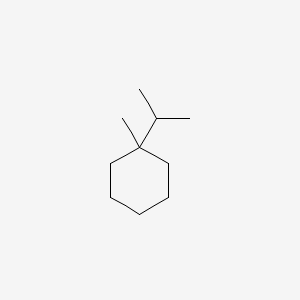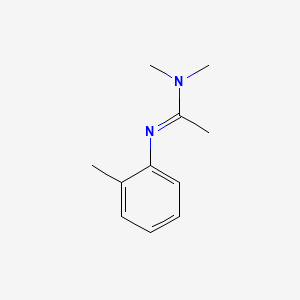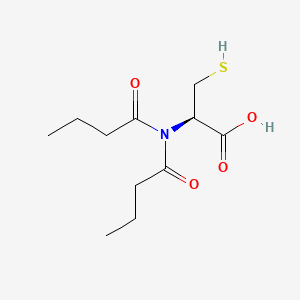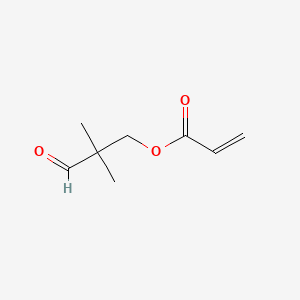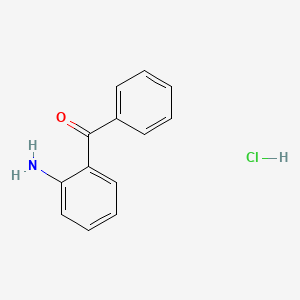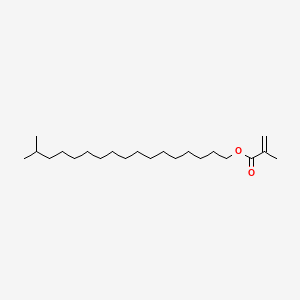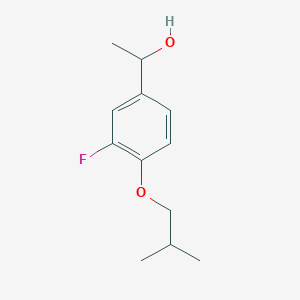
4-Hydroxyphenyl 4-chlorobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyphenyl 4-chlorobutyrate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of butyric acid and phenol, characterized by the presence of a hydroxyl group on the phenyl ring and a chlorine atom on the butyrate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl 4-chlorobutyrate typically involves the esterification of 4-hydroxyphenol with 4-chlorobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
4-Hydroxyphenol+4-Chlorobutyric acidH2SO44-Hydroxyphenyl 4-chlorobutyrate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl 4-chlorobutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the butyrate chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: 4-Hydroxyphenyl butanol.
Substitution: Various substituted butyrates depending on the nucleophile used.
Scientific Research Applications
4-Hydroxyphenyl 4-chlorobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl 4-chlorobutyrate involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom on the butyrate chain can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl 4-hydroxybutyrate: Similar structure but with a hydroxyl group instead of a chlorine atom.
4-Hydroxyphenyl acetate: Lacks the butyrate chain, simpler structure.
4-Chlorophenyl 4-chlorobutyrate: Contains chlorine atoms on both the phenyl ring and the butyrate chain.
Uniqueness
4-Hydroxyphenyl 4-chlorobutyrate is unique due to the presence of both a hydroxyl group and a chlorine atom, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
71662-39-0 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
(4-hydroxyphenyl) 4-chlorobutanoate |
InChI |
InChI=1S/C10H11ClO3/c11-7-1-2-10(13)14-9-5-3-8(12)4-6-9/h3-6,12H,1-2,7H2 |
InChI Key |
CJIUVLDHMQGFRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


